

Spectroscopic data of 4-bromo-1H-pyrazole-3-carbonitrile (NMR, IR, MS)

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Compound of Interest

Compound Name: 4-bromo-1H-pyrazole-3-carbonitrile

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An In-depth Technical Guide to the Spectroscopic Characterization of **4-bromo-1H-pyrazole-3-carbonitrile**

Introduction

4-bromo-1H-pyrazole-3-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science.^[1] Its pyrazole core is a common scaffold in pharmacologically active molecules, and the presence of bromo and cyano functionalities provides versatile handles for further synthetic modification.^[1] Accurate structural elucidation and purity assessment are paramount for its application in drug development and agrochemical research. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this molecule. The interpretation herein is grounded in fundamental principles and comparative data from related pyrazole derivatives.^{[2][3]}

Molecular Structure and Tautomerism

The structure of **4-bromo-1H-pyrazole-3-carbonitrile** presents a case of annular tautomerism, common to N-unsubstituted pyrazoles. The proton on the nitrogen can reside on either N1 or N2, leading to two tautomeric forms that rapidly interconvert in solution. This phenomenon can influence the observed chemical shifts in NMR spectroscopy.

Caption: Molecular structure of **4-bromo-1H-pyrazole-3-carbonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For **4-bromo-1H-pyrazole-3-carbonitrile**, both ^1H and ^{13}C NMR are essential for structural confirmation.

^1H NMR Spectroscopy

The ^1H NMR spectrum is expected to be simple, showing two principal signals: one for the pyrazole ring proton (C5-H) and a broad signal for the N-H proton.

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Notes
C5-H	8.0 - 8.5	Singlet (s)	The C5 proton of pyrazoles is typically deshielded and appears as a singlet. [4] The exact position is influenced by the solvent and electron-withdrawing groups.
N1-H	13.0 - 14.0	Broad Singlet (br s)	The N-H proton signal is often broad due to tautomerism and quadrupole broadening from the nitrogen atoms. It may exchange with D_2O . [5]

^{13}C NMR Spectroscopy

The proton-decoupled ^{13}C NMR spectrum should display four distinct signals corresponding to the four carbon atoms in the molecule.

Carbon Assignment	Expected Chemical Shift (δ , ppm)	Notes
C3	115 - 125	The carbon bearing the nitrile group. Its chemical shift is influenced by the nitrogen atoms and the nitrile substituent.[6][7]
C4	95 - 105	The C4 carbon is directly attached to the bromine atom, which typically induces an upfield shift compared to an unsubstituted carbon. This carbon is expected to be significantly shielded.[7]
C5	130 - 140	This methine carbon is adjacent to two nitrogen atoms, resulting in a downfield shift.[6][8]
C≡N	110 - 120	The nitrile carbon signal typically appears in this region. [9]

Experimental Protocol: NMR Analysis



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Caption: Standard workflow for NMR spectroscopic analysis.

- Sample Preparation: Weigh approximately 5-10 mg of **4-bromo-1H-pyrazole-3-carbonitrile** and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5

mm NMR tube.[10] DMSO-d₆ is often preferred for pyrazoles as it helps in observing the exchangeable N-H proton.

- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition: Acquire the spectrum with a standard pulse program. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16 scans.
- ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) are required to achieve an adequate signal-to-noise ratio.[10]
- Data Processing: Apply Fourier transformation to the Free Induction Decay (FID). The resulting spectrum should be manually phased and baseline corrected for accurate integration and peak picking.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Interpretation of Key IR Absorptions

The IR spectrum of **4-bromo-1H-pyrazole-3-carbonitrile** is expected to be dominated by the sharp, intense absorption of the nitrile group and the characteristic vibrations of the pyrazole ring.

Vibrational Mode	Expected Frequency (cm ⁻¹)	Intensity	Notes
N-H Stretch	3100 - 3300	Medium, Broad	Associated with the pyrazole N-H bond. Hydrogen bonding can cause significant broadening. [11]
C-H Stretch (aromatic)	3000 - 3100	Medium	Corresponds to the C5-H stretching vibration on the pyrazole ring. [12]
C≡N Stretch (Nitrile)	2220 - 2240	Strong, Sharp	This is a highly characteristic peak. Conjugation with the pyrazole ring shifts the frequency to a slightly lower wavenumber compared to saturated nitriles. [13] [14]
C=N/C=C Stretch	1500 - 1600	Medium-Strong	Vibrations associated with the pyrazole ring framework. [2]
C-Br Stretch	500 - 650	Medium-Strong	Found in the fingerprint region, this absorption is indicative of the carbon-bromine bond. [12]

Experimental Protocol: FTIR-ATR Analysis

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for solid samples.

- Sample Preparation: Place a small amount of the powdered **4-bromo-1H-pyrazole-3-carbonitrile** directly onto the ATR crystal.
- Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 32 scans over a range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .
- Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum to remove atmospheric (CO_2 , H_2O) and instrumental interferences.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecular structure.

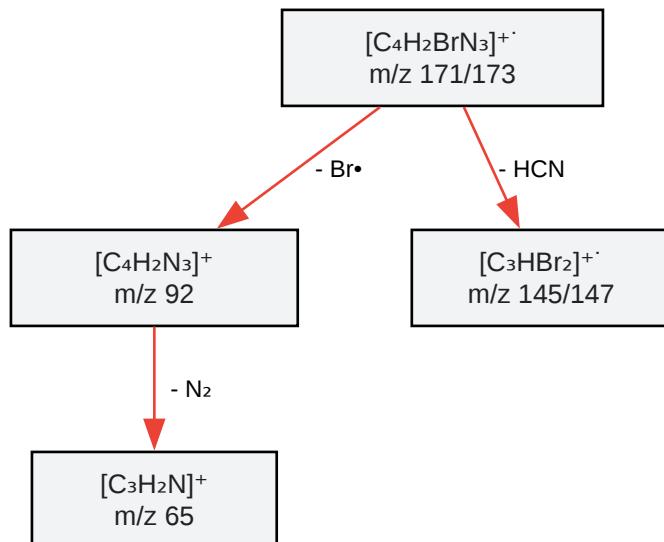
Expected Mass Spectrum

For **4-bromo-1H-pyrazole-3-carbonitrile** ($\text{C}_4\text{H}_2\text{BrN}_3$), the molecular weight is 171.98 g/mol .

[15]

m/z Value	Assignment	Notes
171/173	$[M]^+$	The molecular ion peak. The presence of bromine results in a characteristic isotopic pattern with two peaks of nearly equal intensity ($^{19}\text{Br} : {^{81}\text{Br}} \approx 1:1$), separated by 2 m/z units. [16] [17]
145/147	$[M - \text{CNH}]^+$	Loss of hydrogen cyanide (HCN) from the pyrazole ring is a common fragmentation pathway for nitrogen heterocycles.
92	$[M - \text{Br}]^+$	Loss of a bromine radical. This fragment would lose the characteristic isotopic signature. [18]
65	$[\text{C}_3\text{H}_2\text{N}]^+$	Further fragmentation of the pyrazole ring after the loss of bromine.

Predicted Fragmentation Pathway



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Caption: Predicted major fragmentation pathway for the title compound.

Experimental Protocol: ESI-MS Analysis

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that typically keeps the molecular ion intact.
- Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 μ L/min).
- Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500. The source parameters (e.g., capillary voltage, cone voltage) should be optimized to maximize the signal of the molecular ion. For fragmentation data, a higher cone voltage or tandem MS (MS/MS) experiments can be performed.

Conclusion

The spectroscopic characterization of **4-bromo-1H-pyrazole-3-carbonitrile** relies on a synergistic application of NMR, IR, and MS techniques. ^1H and ^{13}C NMR confirm the core carbon-hydrogen framework, IR spectroscopy identifies the key nitrile and pyrazole functional groups, and mass spectrometry verifies the molecular weight and provides structural information through fragmentation analysis. The data and protocols presented in this guide offer a robust framework for researchers to confidently verify the identity and purity of this important synthetic building block.

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